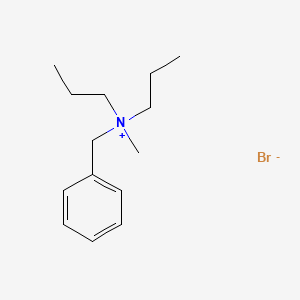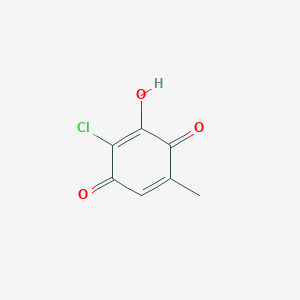![molecular formula C11H7ClN4 B14390123 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-77-7](/img/structure/B14390123.png)
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazole through the reaction between α,β-alkynyls and hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. These methods provide quick and multigram access to the target derivatives starting from commercially available, inexpensive reagents .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, isocyanates, and dichloromethane. For example, the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane at room temperature is a typical procedure .
Major Products: The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced or altered biological activities. For instance, derivatives designed to inhibit specific kinases or to act as antimicrobial agents have been synthesized .
Scientific Research Applications
6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications. It has been studied for its potential as a dual c-Met/VEGFR-2 inhibitor, showing promising antiproliferative activities against various cancer cell lines . Additionally, this compound and its derivatives have been explored for their antimicrobial, antioxidant, and antiviral properties . In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents targeting different biological pathways .
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as kinases. For example, it inhibits the c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. Molecular docking and molecular dynamics simulations have shown that this compound can bind to these proteins, thereby inhibiting their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolopyrazine derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share structural similarities but may differ in their biological activities and therapeutic potential.
Uniqueness: What sets 6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine apart is its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy. Its ability to induce apoptosis in cancer cells and its low hemolytic toxicity further highlight its potential as a therapeutic agent .
Properties
CAS No. |
88066-77-7 |
|---|---|
Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-2-8(4-9)10-6-16-7-14-15-11(16)5-13-10/h1-7H |
InChI Key |
JOCFCDFWCBAJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=NN=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


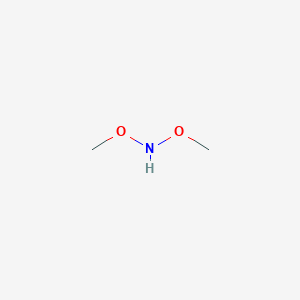
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)

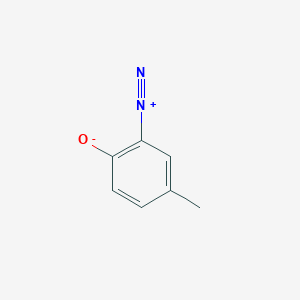
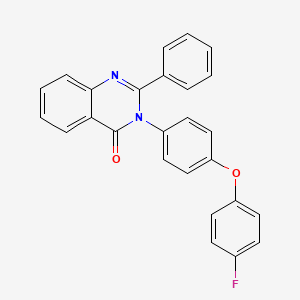
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
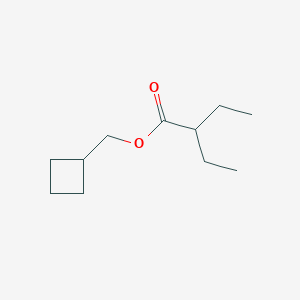

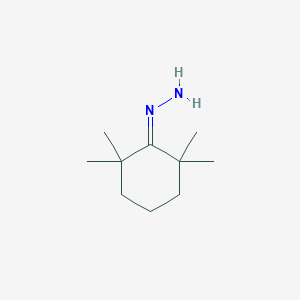
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
